3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid
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Overview
Description
3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid is a chemical compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a benzoic acid moiety linked to a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid typically involves the following steps:
Formation of Phenoxyacetamide Intermediate: The initial step involves the reaction of 4-(Propan-2-yl)phenol with chloroacetic acid to form 4-(Propan-2-yl)phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(Propan-2-yl)benzoic acid
- Phenoxyacetic acid
- 2-Aminobenzoic acid
Comparison
3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid is unique due to its combined structural features of phenoxyacetamide and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
649773-61-5 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-12(2)13-6-8-16(9-7-13)23-11-17(20)19-15-5-3-4-14(10-15)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
VKQMIMVBKWNTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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